

comparative docking studies of 7-methoxy-5-nitro-1H-indole analogs

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Compound of Interest

Compound Name: 7-methoxy-5-nitro-1H-indole

Cat. No.: B15070381

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Comparative Docking Analysis of Indole Analogs as PARP Inhibitors

A note on the availability of data: Extensive literature searches did not yield specific comparative molecular docking studies for a series of **7-methoxy-5-nitro-1H-indole** analogs. Therefore, this guide presents a comprehensive comparative docking analysis of a closely related class of compounds, 7-azaindole analogs, which serve as an illustrative example of the methodologies and data presentation relevant to researchers in drug discovery. The following data and protocols are based on a study of novel 7-azaindole analogs as potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[1]

This guide provides an objective comparison of the binding affinities of various 7-azaindole analogs against PARP-1, a key enzyme in DNA damage repair and a target for cancer therapy. [1] The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds.

Data Presentation: Docking Scores of 7-Azaindole Analogs

The following table summarizes the results of the comparative molecular docking studies of a series of synthesized 7-azaindole analogs against the PARP-1 enzyme. The docking scores, representing the binding affinity, are presented for the two best-performing protein targets, 6NRH and 6NRF.[1] A more negative docking score indicates a higher predicted binding affinity.

Compound ID	Substitution on Phenyl Ring	Docking Score (kcal/mol) vs. 6NRH	Docking Score (kcal/mol) vs. 6NRF
4a	4-methoxy	-8.5	-8.2
4b	4-chloro	-8.2	-7.9
4c	4-fluoro	-7.9	-7.6
4d	4-bromo	-8.1	-7.8
4e	4-nitro	-9.1	-8.8
4f	3-methoxy	-8.4	-8.1
4g	3-chloro	-8.8	-8.5
4h	3-fluoro	-8.3	-8.0
4i	3-bromo	-8.6	-8.3
4j	3-nitro	-9.5	-9.2

Data extracted from a study on 7-azaindole analogs as potent PARP-1 inhibitors.[1]

Experimental Protocols

The following section details the methodologies employed in the comparative molecular docking studies of the 7-azaindole analogs.

1. Software and Tools:

- Docking Software: The molecular docking simulations were performed using AutoDock Vina.
- Visualization: The results were visualized and analyzed using PyMOL and Discovery Studio.

2. Ligand Preparation:

- The 2D structures of the 7-azaindole analogs were drawn using ChemDraw and converted to 3D structures.
- Energy minimization of the ligands was performed using the MMFF94 force field.

- Gasteiger charges were added, and the structures were saved in the PDBQT format for docking.

3. Protein Preparation:

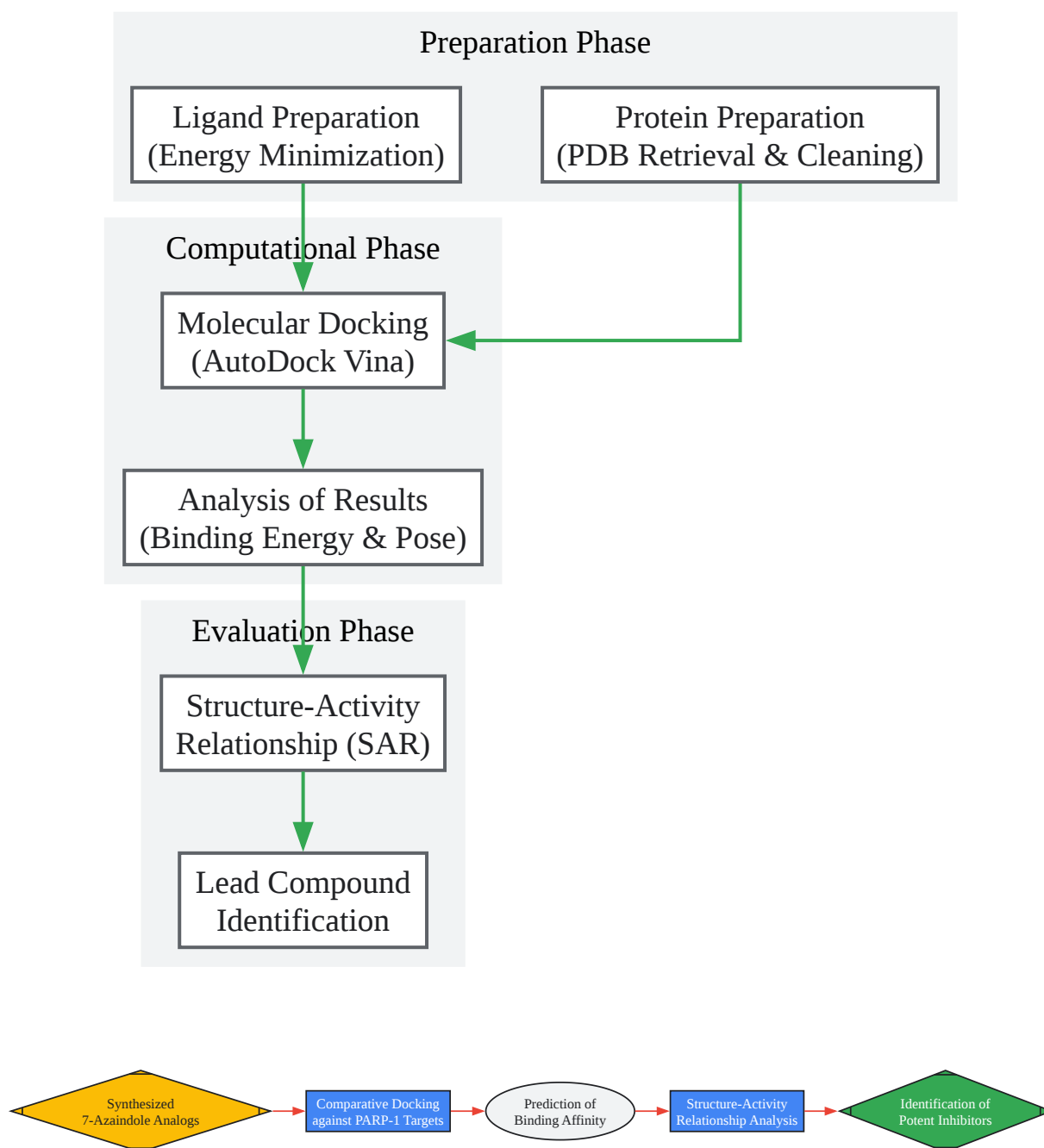
- The three-dimensional crystal structures of the PARP-1 protein in complex with inhibitors were retrieved from the Protein Data Bank (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU).^[1]
- Water molecules and co-crystallized ligands were removed from the protein structures.
- Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.
- The protein structures were saved in the PDBQT format.

4. Molecular Docking Simulation:

- A grid box was defined to encompass the active site of the PARP-1 enzyme, based on the position of the co-crystallized inhibitor.
- The Lamarckian Genetic Algorithm was employed for the docking calculations.
- For each ligand, multiple docking runs were performed to ensure the reliability of the results.
- The final docked conformations were ranked based on their binding energies (docking scores).

Visualizations

The following diagrams illustrate the general workflow of the comparative docking study and the logical relationship in evaluating the synthesized compounds.



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References

- 1. archives.ijper.org [archives.ijper.org]
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